molecular formula C13H11NO4 B11786503 Methyl 2-(5-carbamoylfuran-2-yl)benzoate

Methyl 2-(5-carbamoylfuran-2-yl)benzoate

Katalognummer: B11786503
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: QPHBOURGVUODNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5-carbamoylfuran-2-yl)benzoate is an organic compound with a complex structure that includes a furan ring and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate typically involves the esterification of 2-(5-carbamoylfuran-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5-carbamoylfuran-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(5-carbamoylfuran-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-carbamoylfuran-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which Methyl 2-(5-carbamoylfuran-2-yl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-formyl benzoate: Known for its bioactive properties and used in the synthesis of various pharmaceuticals.

    Phenylacetone: An organic compound with a similar benzoate ester structure but different functional groups and applications.

Uniqueness

Methyl 2-(5-carbamoylfuran-2-yl)benzoate is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of ester and carbamoyl functional groups also makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

methyl 2-(5-carbamoylfuran-2-yl)benzoate

InChI

InChI=1S/C13H11NO4/c1-17-13(16)9-5-3-2-4-8(9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15)

InChI-Schlüssel

QPHBOURGVUODNY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.